molecular formula C23H20O9 B118678 5-Methoxydehydropodophyllotoxin CAS No. 151703-06-9

5-Methoxydehydropodophyllotoxin

Cat. No. B118678
M. Wt: 440.4 g/mol
InChI Key: OJSCBCNNQXLIJG-UHFFFAOYSA-N
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Description

5-Methoxydehydropodophyllotoxin is a chemical compound . It is also known as 9-Hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)furo(3’,4’:6,7)naphtho(7,3-d)-1,3-dioxol-6(8H)-one . It appears as a white crystal .


Synthesis Analysis

The synthesis of 5-Methoxydehydropodophyllotoxin and related compounds is a topic of ongoing research . A recent study described a multi-enzyme cascade in E. coli that effectively transformed (−)−matairesinol into (−)−deoxypodophyllotoxin with a 98% yield . This represents a significant step towards a more sustainable production of these essential pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 5-Methoxydehydropodophyllotoxin is C23H20O9 . Its molecular weight is 440.4 .


Physical And Chemical Properties Analysis

5-Methoxydehydropodophyllotoxin is a white crystal . Its molecular formula is C23H20O9 and its molecular weight is 440.4 .

Scientific Research Applications

Biosynthesis and Bioactivity

Dirigent-Mediated Biosynthesis 5-Methoxydehydropodophyllotoxin is a notable biotechnological target due to its antitumor and antiviral properties. The biosynthetic pathway in Podophyllum peltatum and Linum flavum involves the dirigent-mediated coupling of E-coniferyl alcohol, forming (+)-pinoresinol. This compound undergoes several transformations, finally metabolizing into 5-methoxypodophyllotoxin, thus indicating a complex biosynthetic pathway crucial for understanding the compound’s formation and potential applications in biotechnology (Xia et al., 2000).

Synthesis of Indol-3-yl-glyoxglic Acid Podophyllotoxin Derivatives Derivatives of 5-Methoxydehydropodophyllotoxin, specifically indol-3-yl-glyoxglic acid podophyllotoxin derivatives, have been synthesized to enhance antitumor bioactivity and overcome multidrug resistance. These derivatives demonstrated favorable antitumor activities in in vitro assessments, showcasing the compound's potential in the development of new anticancer agents (Bai Shu-fang, 2011).

Production of Cytotoxic Lignans by Plant Cell Cultures The cytotoxic lignans derived from podophyllotoxin, including 5-methoxypodophyllotoxin, have significant applications in cancer chemotherapy. Cell cultures from Podophyllum spp or Linum spp accumulate considerable amounts of these lignans, suggesting that optimization of cell cultivation could lead to renewable sources of cytotoxic lignans for medicinal uses. This approach emphasizes the importance of biotechnological methods in producing these compounds sustainably and efficiently (Petersen & Alfermann, 2001).

Future Directions

The future directions of research on 5-Methoxydehydropodophyllotoxin and related compounds are promising. There is a need for innovation and research in the global R&D and pharmaceutical industry for podophyllotoxin and related compounds based on recent scientific findings and market predictions .

properties

IUPAC Name

5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSCBCNNQXLIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=C(C5=C(C=C24)OCO5)OC)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164855
Record name 5-Methoxydehydropodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxydehydropodophyllotoxin

CAS RN

151703-06-9
Record name 5-Methoxydehydropodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151703069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxydehydropodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Yu, Z Che, H Xu - Chemistry–A European Journal, 2017 - Wiley Online Library
Podophyllotoxin and its related aryltetralin cyclolignans belong to a family of important products that exhibit various biological properties (eg, cytotoxic, insecticidal, antifungal, antiviral, …
M Novelo, JG Cruz, L Hernández… - Journal of natural …, 1993 - ACS Publications
… (P-388ED,0 4 µg/ml) arylnaphthalene lignan has been isolated from the Mexican medicinal plant Hyptis verticillata (Lamiaceae) and characterized as 5methoxydehydropodophyllotoxin […
Number of citations: 91 pubs.acs.org
D Picking, B Chambers, J Barker, I Shah, R Porter… - Molecules, 2018 - mdpi.com
… )-dien-3-one and a mix of five lignans comprised of dehydropodophyllotoxin, deoxydehydropodophyllotoxin, 4′-demethyldesoxypodophyllotoxin, 5′-methoxydehydropodophyllotoxin, …
Number of citations: 24 www.mdpi.com
D Picking, R Delgoda, I Boulogne, S Mitchell - Journal of …, 2013 - Elsevier
… A new cytotoxic arylnaphthalene lignan, characterized as 5-methoxydehydropodophyllotoxin (7) was isolated for the first time in a Mexican (Novelo et al., 1993) and later in a Jamaican …
Number of citations: 52 www.sciencedirect.com
H Bridi, G de Carvalho Meirelles… - Journal of …, 2021 - Elsevier
… (1993) led to the isolation of 4′-demethyldeoxypodophyllotoxin (114), 5-methoxydehydropodophyllotoxin (116), dehydro-β-peltatin methyl ether (117), dehydropodophyllotoxin (118) …
Number of citations: 15 www.sciencedirect.com
SE Kintzios - Critical reviews in plant sciences, 2006 - Taylor & Francis
… A new arylnaphthalene lignan has been isolated from this species and has been identified as 5-methoxydehydropodophyllotoxin, which is cytotoxic on P388 leukemia. Eight additional …
Number of citations: 200 www.tandfonline.com
S Park, S Kim, D Shin - Phytochemistry Reviews, 2021 - Springer
Natural arylnaphthalene lactones are representative lignans that are found in various dietary and medicinal plants. Their unique structural features and significant pharmacological …
Number of citations: 10 link.springer.com
AJ Alonso-Castro, ML Villarreal… - Journal of …, 2011 - Elsevier
AIM OF THE STUDY: This review provides a summary of Mexican medicinal flora in terms of ethnobotanical, pharmacology, and chemistry of natural products related to anticancer …
Number of citations: 394 www.sciencedirect.com
RBR Porter, PB Reese - Jamaica J Sci Tech, 1998
Number of citations: 7

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